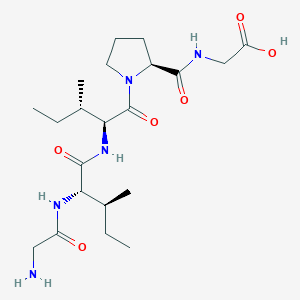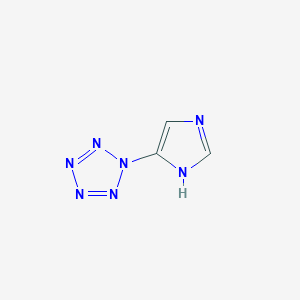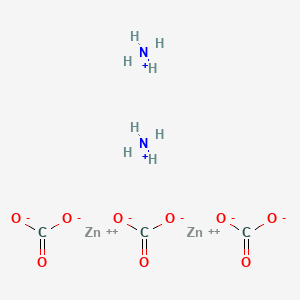![molecular formula C28H16N2S2 B12527848 3,6-Bis[(naphthalen-2-yl)sulfanyl]benzene-1,2-dicarbonitrile CAS No. 667938-15-0](/img/structure/B12527848.png)
3,6-Bis[(naphthalen-2-yl)sulfanyl]benzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis[(naphthalen-2-yl)sulfanyl]benzene-1,2-dicarbonitrile is an organic compound characterized by its unique structure, which includes two naphthalen-2-yl groups attached to a benzene ring via sulfanyl linkages, and two cyano groups at the 1 and 2 positions of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[(naphthalen-2-yl)sulfanyl]benzene-1,2-dicarbonitrile typically involves the reaction of 3,6-dibromobenzene-1,2-dicarbonitrile with naphthalen-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis[(naphthalen-2-yl)sulfanyl]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The naphthalen-2-yl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Nitro derivatives, halogenated derivatives.
Applications De Recherche Scientifique
3,6-Bis[(naphthalen-2-yl)sulfanyl]benzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the production of advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 3,6-Bis[(naphthalen-2-yl)sulfanyl]benzene-1,2-dicarbonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The sulfanyl and cyano groups may play a role in these interactions by forming hydrogen bonds or coordinating with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(naphthalen-2-yl)benzene: Similar structure but with three naphthalen-2-yl groups attached to a benzene ring.
3,5-Di(naphthalen-2-yl)benzene-1,2-dicarbonitrile: Similar structure but with two naphthalen-2-yl groups and two cyano groups at different positions.
9-(3,5-Di(naphthalen-2-yl)phenyl)anthracene: Similar structure but with an anthracene core instead of a benzene ring.
Uniqueness
3,6-Bis[(naphthalen-2-yl)sulfanyl]benzene-1,2-dicarbonitrile is unique due to the presence of both sulfanyl and cyano groups, which confer distinct electronic properties and reactivity. This makes it a valuable compound for the development of advanced materials with specific functionalities.
Propriétés
Numéro CAS |
667938-15-0 |
|---|---|
Formule moléculaire |
C28H16N2S2 |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
3,6-bis(naphthalen-2-ylsulfanyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C28H16N2S2/c29-17-25-26(18-30)28(32-24-12-10-20-6-2-4-8-22(20)16-24)14-13-27(25)31-23-11-9-19-5-1-3-7-21(19)15-23/h1-16H |
Clé InChI |
ZKNISMCJPMXNAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)SC3=C(C(=C(C=C3)SC4=CC5=CC=CC=C5C=C4)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-](/img/structure/B12527780.png)

![Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-](/img/structure/B12527784.png)
![2,2'-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline)](/img/structure/B12527787.png)




![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-](/img/structure/B12527822.png)
![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B12527826.png)
![5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12527830.png)

